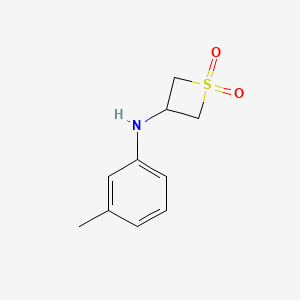![molecular formula C10H19N B15225702 N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(spiro[34]octan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro[34]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methylamine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining product quality. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve high throughput and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]octan-2-ylmethanamine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in their core scaffold, leading to different applications and properties.
Uniqueness
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine is unique due to its specific spirocyclic structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
N-methyl-1-spiro[3.4]octan-2-ylmethanamine |
InChI |
InChI=1S/C10H19N/c1-11-8-9-6-10(7-9)4-2-3-5-10/h9,11H,2-8H2,1H3 |
Clave InChI |
TWVFYOFZSGWVDZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC2(C1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
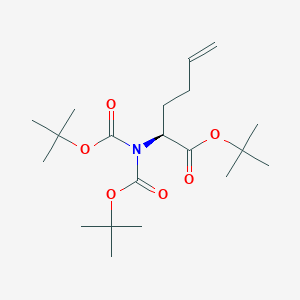
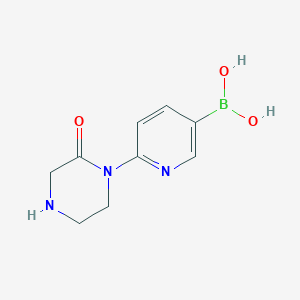
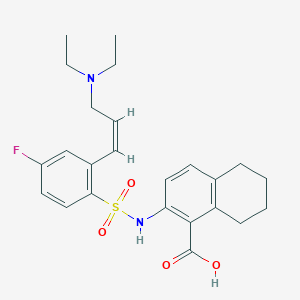

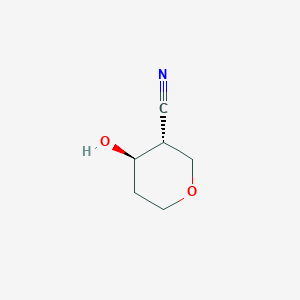
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
